molecular formula C31H37N3O B12732381 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone CAS No. 109757-97-3

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone

Cat. No.: B12732381
CAS No.: 109757-97-3
M. Wt: 467.6 g/mol
InChI Key: GOCWQQRQNXBIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone is a complex organic compound that features a piperazine and piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethylpiperazine with a propylating agent, followed by cyclization to form the piperidinone ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone is unique due to its specific combination of piperazine and piperidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

109757-97-3

Molecular Formula

C31H37N3O

Molecular Weight

467.6 g/mol

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-4-phenylpiperidin-2-one

InChI

InChI=1S/C31H37N3O/c35-30-25-29(26-11-4-1-5-12-26)17-20-33(30)19-10-18-32-21-23-34(24-22-32)31(27-13-6-2-7-14-27)28-15-8-3-9-16-28/h1-9,11-16,29,31H,10,17-25H2

InChI Key

GOCWQQRQNXBIDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.